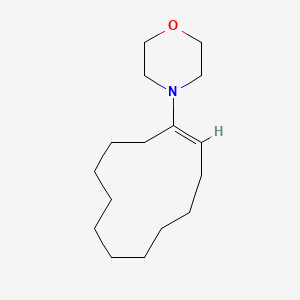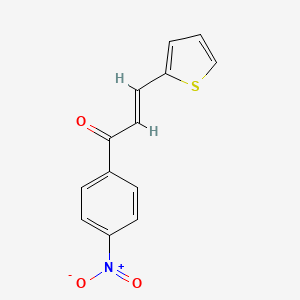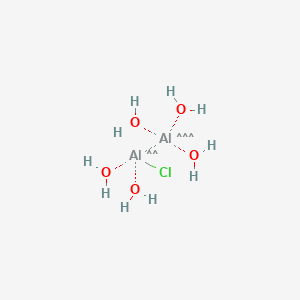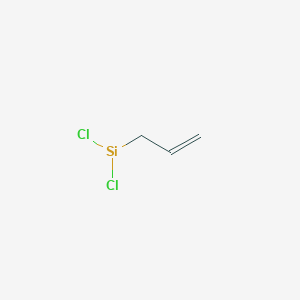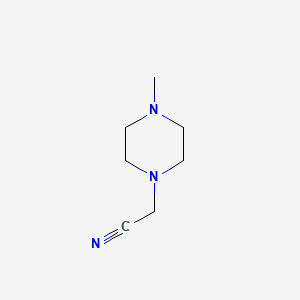
(4-Methylpiperazin-1-yl)acetonitrile
Vue d'ensemble
Description
(4-Methylpiperazin-1-yl)acetonitrile, also known as 4-MPA, is an organic compound belonging to the class of piperazines. It is a colorless liquid with a pungent odor and is mainly used in the synthesis of pharmaceuticals and other organic compounds. 4-MPA has been studied extensively in the field of medicinal chemistry and has a variety of applications in scientific research.
Applications De Recherche Scientifique
1. Role in Cytochrome P-450 IIE1 and Catalase Oxidation
The compound plays a role in the oxidation of acetonitrile to cyanide, implicating a role for P-450 in the oxidation process. This is particularly relevant in studies focusing on the toxic effects of nitriles due to cyanide production (Feierman & Cederbaum, 1989).
2. Involvement in SNAr Aminolysis
It has been observed to be involved in an SNAr (nucleophilic aromatic substitution) reaction, which is a key step in the synthesis of certain compounds like adavosertib. The kinetics of the reaction were studied to understand its role in the synthesis process (Ashworth et al., 2021).
3. Anticancer Activity
Certain derivatives of this compound, such as 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles, have been studied for their anticancer activity. Notably, one derivative showed significant activity against the melanoma MALME-3 M cell line (Sa̧czewski et al., 2006).
4. Electrochemical Approach in Drug Metabolism
The compound has been studied in the context of electrochemical reduction in drug metabolism, providing a route to certain drug metabolites (Largeron et al., 1986).
5. As a Fluorescent Sensor for Cu2+
Derivatives of the compound, specifically N-(4-methylpiperazin-1-yl)benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylamide, have been developed as fluorescent sensors for Cu2+, showcasing its potential in analytical chemistry (Liu et al., 2014).
6. Effect on Alcohol Metabolism
The compound's derivatives, such as 4-methylpyrazole, have been studied for their effects on various parameters of alcohol metabolism, which is significant in understanding alcohol's biological impact (Sarkola et al., 2002).
7. Modeling of Tyrosinase Activity
Research involving derivatives of this compound has contributed to the understanding of enzyme mimicking, specifically the activity of tyrosinase, which is crucial in biochemical studies (Casella et al., 1996).
Propriétés
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-4-6-10(3-2-8)7-5-9/h3-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUQQNRWWCWVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441966 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874-77-1 | |
| Record name | (4-methylpiperazin-1-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about using (4-Methylpiperazin-1-yl)acetonitrile as a cyanide source in C-H activation reactions?
A1: Traditional cyanation reactions often rely on toxic cyanide salts. This research demonstrates the use of this compound as a safer alternative for introducing a cyano group (-CN) into organic molecules []. The study specifically focuses on its application in C-H activation reactions, a powerful tool for functionalizing organic molecules.
Q2: What types of reactions has this compound been successfully applied to as a cyanation reagent?
A2: The research highlights the successful application of this compound in the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aryl nitriles via C(sp2)–H cyanation of aryls/heteroaryls []. This demonstrates its potential in constructing valuable compounds for medicinal chemistry and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


